molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B1313223
Key on ui cas rn: 134997-74-3
M. Wt: 174.16 g/mol
InChI Key: WCBILQWUWLALFZ-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

24 mmol of 4-Hydroxy-3-nitrobenzonitrile were dissolved in DMF. 1.1 eq of Cs2CO3 were added and the reaction stirred at rt for 15 min. 1.5 eq of ethylbromo acetate were added and the reaction mixture heated to 50° C. for 2 h. The intermediate was isolated via extraction from ethylacetate/water. The organic layer was separated and dried over Na2SO4. After evaporation the resulting solid was redissolved in MeOH and sat. NH4Cl (1:1). 8 g of Zn powder were added and the suspension stirred at rt for 2 h. The solid was filtered off and the organic layer evaporated. Ethylacetate was added and the organic layer washed with sat. NaHCO3. The organic layer was separated again, dried over Na2SO4 and reduced resulting in a light brown solid. MS(ISO): 175.2 (MH+)
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylbromo acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:19]([O:21]C(=O)C)[CH3:20].O>CN(C=O)C>[O:21]=[C:19]1[NH:10][C:3]2[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=2[O:1][CH2:20]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
ethylbromo acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation the resulting solid
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in MeOH
ADDITION
Type
ADDITION
Details
8 g of Zn powder were added
STIRRING
Type
STIRRING
Details
the suspension stirred at rt for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated
ADDITION
Type
ADDITION
Details
Ethylacetate was added
WASH
Type
WASH
Details
the organic layer washed with sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
reduced resulting in a light brown solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=C1COC2=C(N1)C=C(C=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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